molecular formula C19H20N6S2 B13793746 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

Cat. No.: B13793746
M. Wt: 396.5 g/mol
InChI Key: GJPPJFMNBITPJV-UHFFFAOYSA-N
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Description

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the piperidine and tetrazole moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates, better control over reaction conditions, and higher product purity. These methods often utilize fixed-bed reactors and catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C19H20N6S2

Molecular Weight

396.5 g/mol

IUPAC Name

2-[1-[[1-(thiophen-2-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H20N6S2/c1-2-6-17-16(5-1)20-19(27-17)14-7-9-24(10-8-14)13-18-21-22-23-25(18)12-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2

InChI Key

GJPPJFMNBITPJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC=CS5

Origin of Product

United States

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